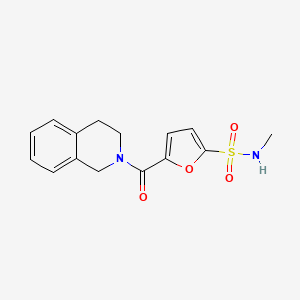

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide

Description

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is a synthetic compound featuring a tetrahydroisoquinoline core conjugated to a furan-sulfonamide moiety. Its molecular formula is C₁₅H₁₆N₂O₄S, with a molecular weight of 320.37 g/mol.

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-methylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-16-22(19,20)14-7-6-13(21-14)15(18)17-9-8-11-4-2-3-5-12(11)10-17/h2-7,16H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIBIPIAEUCIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148194 | |

| Record name | 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171643-64-3 | |

| Record name | 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171643-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions (MCRs) which are powerful strategies in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield of the product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).

Reduction: Sodium borohydride, sodium cyanoborohydride.

Substitution: Various nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various tetrahydroisoquinoline analogs that demonstrated cytotoxic effects against cancer cell lines, suggesting that N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide may share similar properties . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Tetrahydroisoquinoline compounds have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural attributes of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection and cognitive enhancement .

Case Study on Anticancer Activity

In a study focused on the anticancer potential of tetrahydroisoquinoline derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as lead compounds for further development .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress. The results suggested that these compounds could significantly reduce neuronal death and oxidative damage markers, indicating their potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For instance, it may interact with dopamine receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s tetrahydroisoquinoline moiety shares similarities with neuroactive agents like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a known neurotoxin linked to parkinsonism . However, key differences include:

- Sulfonamide vs. Piperidine Rings : The sulfonamide group in the target compound may confer distinct solubility and target specificity compared to MPTP’s tetrahydropyridine ring.

- Furan vs. Aromatic Substituents : The furan ring could alter metabolic stability relative to MPTP’s phenyl group.

Table 1: Structural and Functional Comparison

Neurotoxic Potential

MPTP’s mechanism involves conversion to MPP⁺, which inhibits mitochondrial complex I, leading to substantia nigra degeneration . The tetrahydroisoquinoline group in the target compound raises concerns about similar metabolic activation, though the sulfonamide may mitigate this by altering bioavailability or enzymatic processing.

Pharmacological Implications

- Sulfonamide Role: Sulfonamides are common in drugs like acetazolamide (carbonic anhydrase inhibitor) and celecoxib (COX-2 inhibitor).

- Tetrahydroisoquinoline Derivatives: Compounds like salsolinol (endogenous tetrahydroisoquinoline) exhibit dopaminergic effects but lack sulfonamide groups, highlighting the uniqueness of the target compound’s structure.

Research Findings and Hypotheses

- Neurotoxicity Risk: Structural parallels to MPTP suggest caution in vivo.

- Therapeutic Potential: The sulfonamide group could redirect activity toward non-neurological targets (e.g., anti-inflammatory or antimicrobial applications).

Biological Activity

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroisoquinolines. The activity of this compound has been evaluated against various cancer cell lines:

These findings suggest that the compound may exert its effects through multiple mechanisms, including apoptosis induction and modulation of oxidative stress.

2. Antimicrobial Activity

The antimicrobial properties of the compound have been investigated against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Effective against resistant strains |

| K. pneumoniae | 45 | Significant inhibition zones observed |

This activity suggests potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroisoquinoline scaffold can significantly influence biological activity. For instance, variations in substituents on the furan ring and sulfonamide group can enhance potency and selectivity against specific targets.

Key Findings from SAR Studies:

- Substituent Variations : Compounds with electron-donating groups on the furan ring exhibited enhanced anticancer activity.

- Linker Length : Alterations in the length of the carbon chain connecting the sulfonamide to the tetrahydroisoquinoline influenced binding affinity to target proteins involved in cancer progression .

Case Studies

- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antibacterial Efficacy Against Resistant Strains : A study evaluated the compound's efficacy against multi-drug resistant strains of E. faecalis and P. aeruginosa.

Q & A

Q. What are the standard synthetic routes for N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step process: (1) Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions. (2) Introduction of the furan-2-carbonyl group via amidation or coupling reactions (e.g., using EDCI/HOBt). (3) Sulfonamide functionalization via nucleophilic substitution with sulfonyl chlorides. Key steps are monitored using thin-layer chromatography (TLC) and confirmed via H/C NMR and mass spectrometry .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : Assigning peaks for furan (δ 6.3–7.5 ppm), tetrahydroisoquinoline (δ 2.5–4.0 ppm), and sulfonamide (δ 7.8–8.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 426.5) .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry of the fused ring system .

Q. What functional groups are critical for its biological activity?

- Methodological Answer :

- Furan ring : Participates in π-π stacking with aromatic residues in target proteins.

- Tetrahydroisoquinoline moiety : Enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Sulfonamide group : Facilitates hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase inhibitors).

Comparative studies with analogs lacking these groups show reduced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonamide coupling efficiency.

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling reactions for furan derivatives.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amidation.

Yield optimization is tracked via HPLC purity (>95%) and quantified using area-under-curve (AUC) analysis .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets like GPCRs or kinases using software (e.g., AutoDock Vina).

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), solubility (<0.1 mg/mL in water), and cytochrome P450 interactions.

- Quantum Mechanics (QM) : Calculates electrostatic potential maps to identify reactive sites for derivatization .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor assays) and control for batch-to-batch compound variability.

- Dose-Response Analysis : EC/IC values should be validated across multiple replicates.

- Structural Analog Comparison : Test compounds with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity contributors .

Q. What strategies are effective for analyzing synthetic impurities or degradation products?

- Methodological Answer :

- HPLC-MS/MS : Identifies impurities at trace levels (0.1% threshold) using fragmentation patterns.

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues.

- Reference Standards : Compare retention times and spectra with known impurities (e.g., des-methyl analogs) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Substituent Scanning : Replace the methyl group on the furan with electron-withdrawing groups (e.g., -Cl, -CF) to enhance receptor affinity.

- Scaffold Hopping : Test tetrahydroisoquinoline replacements (e.g., piperidine or quinoline) to improve metabolic stability.

- Pharmacophore Modeling : Align key functional groups (furan, sulfonamide) with target binding pockets using software like MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.